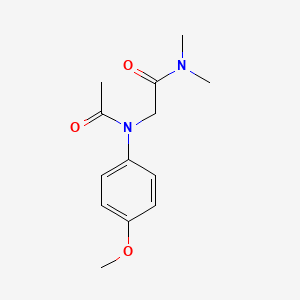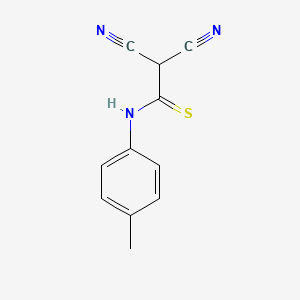
2-(4-Chlorophenoxy)-2-methylpropanoate;di(propan-2-yl)azanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diisopropylammonium group and a chlorophenoxy moiety. It is often studied for its potential pharmacological properties and its role in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate typically involves the reaction of 2-(p-chlorophenoxy)-2-methylpropionic acid with diisopropylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or ethanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful monitoring of reaction parameters such as temperature, pressure, and reaction time. Purification steps, including crystallization or chromatography, are employed to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions
Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the compound.
Substitution: The chlorophenoxy group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Reagents such as halogens or nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound.
科学的研究の応用
Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research explores its potential as a therapeutic agent, particularly in the treatment of certain diseases or conditions.
Industry: It finds applications in the development of new materials, including polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic processes or signal transduction pathways.
類似化合物との比較
Similar Compounds
2-(p-Chlorophenoxy)-2-methylpropionic acid: A closely related compound with similar structural features.
Clofibric acid: Another compound with a chlorophenoxy group, known for its lipid-lowering properties.
2-(p-Chlorophenoxy)-3-phenylpropionic acid: A derivative with additional phenyl substitution.
Uniqueness
Diisopropylammonium 2-(p-chlorophenoxy)-2-methylpropionate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its diisopropylammonium moiety enhances its solubility and reactivity, making it a valuable compound for various applications in research and industry.
特性
CAS番号 |
28100-38-1 |
|---|---|
分子式 |
C16H26ClNO3 |
分子量 |
315.83 g/mol |
IUPAC名 |
2-(4-chlorophenoxy)-2-methylpropanoate;di(propan-2-yl)azanium |
InChI |
InChI=1S/C10H11ClO3.C6H15N/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;1-5(2)7-6(3)4/h3-6H,1-2H3,(H,12,13);5-7H,1-4H3 |
InChIキー |
MRWZVKCAGYCHFS-UHFFFAOYSA-N |
正規SMILES |
CC(C)[NH2+]C(C)C.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Isopropyl-1-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde](/img/structure/B13792330.png)
![Benzenesulfonic acid, 3-chloro-4-[[4-[ethyl(phenylmethyl)amino]phenyl]azo]-](/img/structure/B13792331.png)
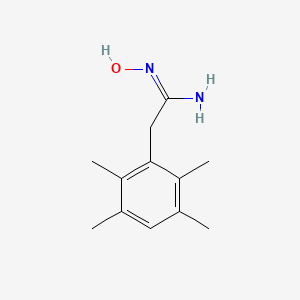
![3-Azabicyclo[3.2.0]heptane-2-carbonitrile](/img/structure/B13792342.png)
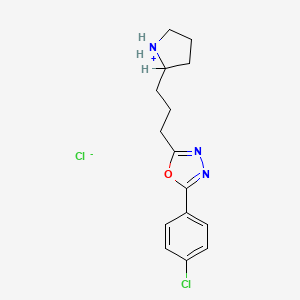
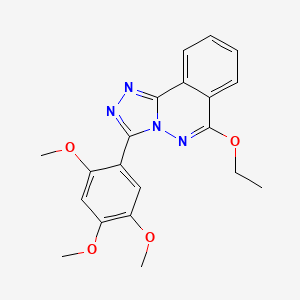
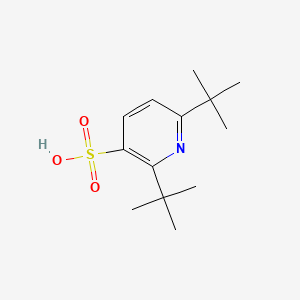
![1H-Cyclopropa[3,4]pyrrolo[1,2-B]pyridazine](/img/structure/B13792358.png)
